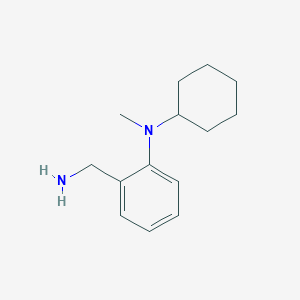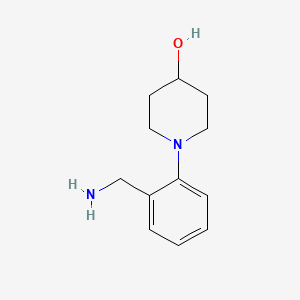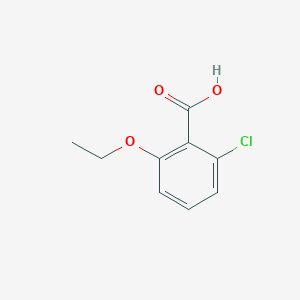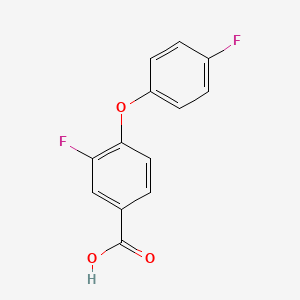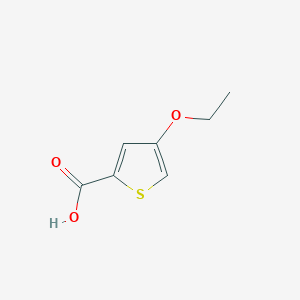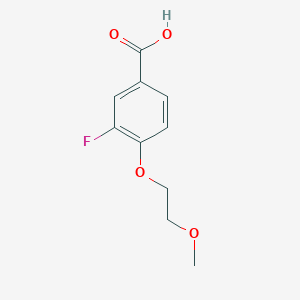
(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is represented by the molecular formula C14H26N2O2 . More detailed structural information is not available in the retrieved resources.Chemical Reactions Analysis
Specific chemical reactions involving “®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” are not mentioned in the available resources. It is likely that this compound participates in various chemical reactions, given its use in research and development .Physical And Chemical Properties Analysis
“®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is an oil at room temperature . Its molecular weight is 254.37 . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Application 1: Synthesis of Imidazo[1,2-a]pyridines
- Summary of Application: Pyrrolidine is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have attracted significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Methods of Application: A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
- Results or Outcomes: After 15–20 min of irradiation, the mixture was cooled to room temperature. The crude product was subjected to further processing .
Application 2: Synthesis of N-Benzoyl Pyrrolidine
- Summary of Application: Pyrrolidine has been used for the synthesis of N-Benzoyl pyrrolidine from benzaldehyde via oxidative amination .
Application 3: Synthesis of N-Sulfinyl Aldimines
- Summary of Application: Pyrrolidine may be used as a catalyst for the synthesis of N-sulfinyl aldimines from carbonyl compounds and sulfonamides .
Application 4: Synthesis of Taddol-Pyrrolidine Phosphoramidite
- Summary of Application: Pyrrolidine can be used to synthesize Taddol-pyrrolidine phosphoramidite, a ligand for rhodium-catalyzed [2+2+2] cycloaddition of pentenyl isocyanate and 4-ethynylanisole .
Application 5: Synthesis of Imidazo[1,2-a]pyridines
- Summary of Application: Pyrrolidine is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have attracted significant interest due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Methods of Application: A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
- Results or Outcomes: After 15–20 min of irradiation, the mixture was cooled to room temperature. The crude product was subjected to further processing .
Application 6: Synthesis of PyrrolidineQuin-BAM
Safety And Hazards
“®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2R)-2-piperidin-4-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBPQOQDHFBDP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



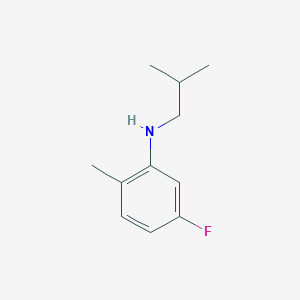
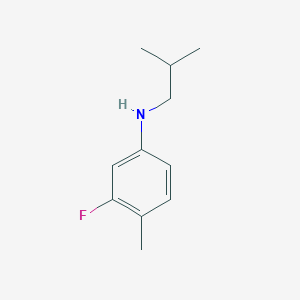
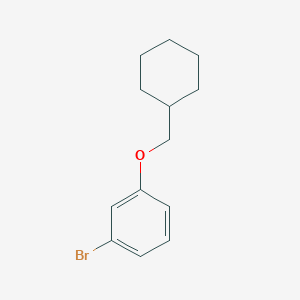
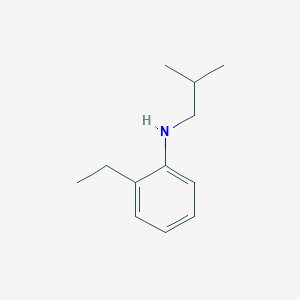
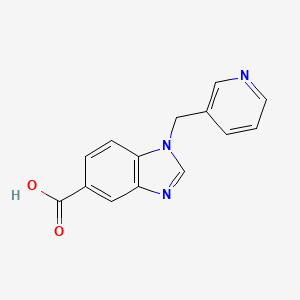
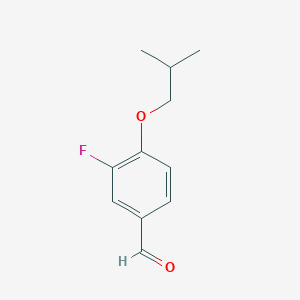
![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)
![4-[2-(Aminomethyl)phenyl]-2-piperazinone](/img/structure/B1385923.png)
